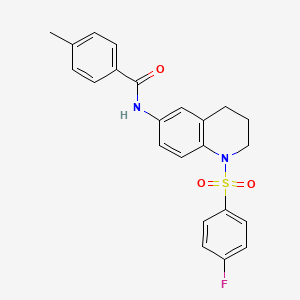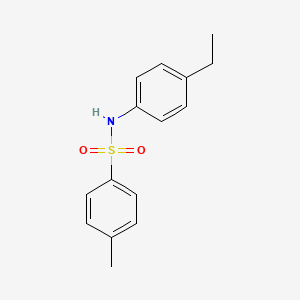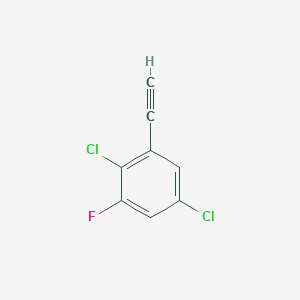
5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide” is a morpholino-thiophene derivative . Morpholino-thiophenes have been identified as novel inhibitors of Mycobacterium tuberculosis, targeting QcrB . QcrB is a subunit of the menaquinol cytochrome c oxidoreductase, part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Synthesis Analysis
The synthesis of morpholino-thiophenes involves phenotypic screening of a corporate library against M. tuberculosis strain H37Rv . The design, synthesis, and structure-activity relationships of a range of analogues around the confirmed actives are described .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “this compound” would be a derivative of this basic structure.Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is part of a class of compounds known for their ability to inhibit carbonic anhydrase, an enzyme crucial for regulating pH and ion balance in various biological systems. Compounds similar to this one have been shown to inhibit multiple carbonic anhydrase isoenzymes, demonstrating potential therapeutic uses in conditions where modulation of enzyme activity is beneficial, such as glaucoma and certain types of edema. For instance, aromatic sulfonamide inhibitors have shown varying degrees of inhibition across different carbonic anhydrase isoenzymes, with nanomolar half maximal inhibitory concentrations indicating strong potential for selective inhibition (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Activity
Another research avenue explores the anticancer properties of sulfonamide derivatives, including those with structural similarities to this compound. For example, indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring have been synthesized and evaluated for their anticancer activity against human breast cancer cells. Some compounds demonstrated significant inhibition of cancer cell proliferation, indicating the potential for such molecules to serve as leads in the development of new cancer therapies (Gaur et al., 2022).
Ocular Hypotensive Activity
Compounds in the same family as this compound have also been investigated for their ocular hypotensive activity, relevant to the treatment of glaucoma. Studies have focused on optimizing the balance between water solubility and inhibitory potency against carbonic anhydrase to develop effective glaucoma treatments with minimal side effects. This includes the adjustment of pKa to minimize pigment binding, suggesting that fine-tuning of chemical properties can enhance therapeutic efficacy and safety (Prugh et al., 1991).
Chemical Synthesis and Reactivity
The reactivity and synthetic applications of compounds containing morpholino and thiophene groups, similar to this compound, have been explored in various chemical transformations. For instance, research into the nucleophilic behavior of substituted morpholino ethenes has contributed to the understanding of their potential in organic synthesis, providing insights into the design of new chemical reactions and the development of novel compounds (Ferri, Pitacco, & Valentin, 1978).
Mécanisme D'action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects .
Mode of Action
It is known that thiophene derivatives interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, including anti-inflammatory , antimicrobial , and antihypertensive activities.
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Action Environment
It is known that the efficacy of thiophene derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and light .
Orientations Futures
The future directions for research on “5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide” could involve further exploration of its potential as a novel inhibitor of Mycobacterium tuberculosis . There is a pressing need for new oral drugs with novel mechanisms of action to treat multidrug-resistant strains of Mycobacterium tuberculosis .
Propriétés
IUPAC Name |
5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S3/c1-12-2-3-15(22-12)23(18,19)16-10-14(13-4-9-21-11-13)17-5-7-20-8-6-17/h2-4,9,11,14,16H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQJMMGPMZFWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

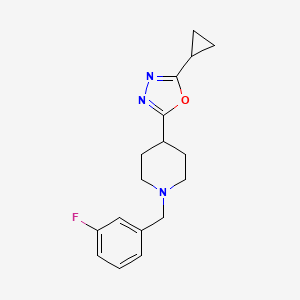
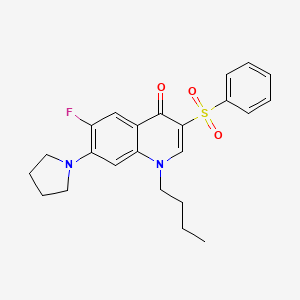
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2868107.png)

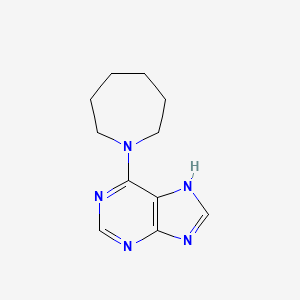
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2868110.png)

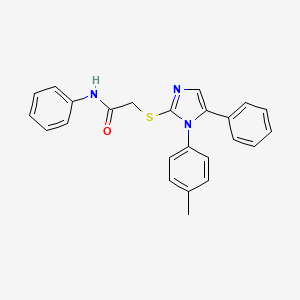
![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)
![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)
methanone](/img/structure/B2868117.png)
